Apixaban-d3

Übersicht

Beschreibung

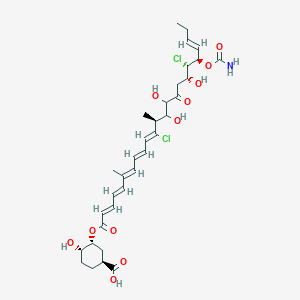

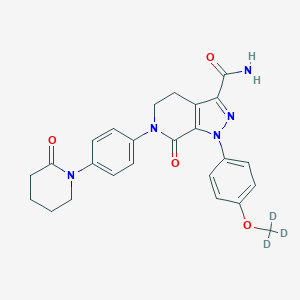

Apixaban-d3 is a deuterated form of Apixaban, an anticoagulant medication used to prevent and treat blood clots. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in pharmacokinetic studies to track the drug’s behavior in the body without altering its pharmacological properties. Apixaban itself is a direct and highly selective inhibitor of factor Xa, an enzyme crucial for blood coagulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

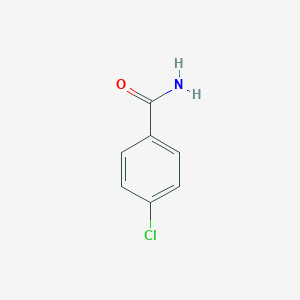

The synthesis of Apixaban-d3 involves multiple steps, starting from inexpensive raw materials. A practical and efficient process has been developed for the preparation of the key intermediate of Apixaban. The synthesis begins with 4-chloronitrobenzene and piperidine, proceeding through an eight-step procedure. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a carbon dioxide atmosphere, resulting in the construction of two lactams .

Industrial Production Methods

In industrial settings, the production of this compound involves automated sample preparation strategies, including protein precipitation, supported-liquid extraction, and solid-phase extraction. These methods are designed to be broadly applicable and require minimal method development, ensuring high analyte recovery and reproducible results .

Analyse Chemischer Reaktionen

Types of Reactions

Apixaban-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The synthesis of its key intermediate involves oxidation reactions using sodium chlorite under mild conditions .

Common Reagents and Conditions

Oxidation: Sodium chlorite is used as an oxidizing agent.

Reduction: Common reducing agents include hydrogen gas and palladium on carbon.

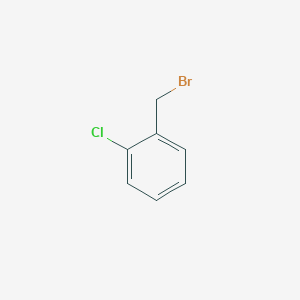

Substitution: Halogenated compounds like 4-chloronitrobenzene are used as starting materials.

Major Products Formed

The major products formed during the synthesis of this compound include lactams and other intermediates that are crucial for the final product. These intermediates are often obtained through simple slurry or recrystallization, eliminating the need for column chromatography purification .

Wissenschaftliche Forschungsanwendungen

Apixaban-d3 is extensively used in scientific research, particularly in pharmacokinetic and pharmacodynamic studies. Its deuterium labeling allows researchers to track the drug’s absorption, distribution, metabolism, and excretion without altering its pharmacological properties. This makes it invaluable in:

Chemistry: Studying the drug’s stability and reactivity.

Biology: Understanding its interaction with biological molecules.

Medicine: Investigating its efficacy and safety in clinical settings.

Industry: Optimizing production processes and quality control

Wirkmechanismus

Apixaban-d3, like Apixaban, selectively inhibits factor Xa in its free and bound forms, independent of antithrombin III. It also inhibits prothrombinase, preventing the formation of a thrombus. This mechanism is crucial for its anticoagulant effects, reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Rivaroxaban: Another oral, direct factor Xa inhibitor with similar pharmacokinetic properties.

Edoxaban: A factor Xa inhibitor used for similar indications.

Dabigatran: A direct thrombin inhibitor with a different mechanism of action but used for similar clinical purposes

Uniqueness

Apixaban-d3’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic studies without altering its pharmacological properties. This makes it a valuable tool in both research and clinical settings, providing insights that are not possible with non-labeled compounds .

Eigenschaften

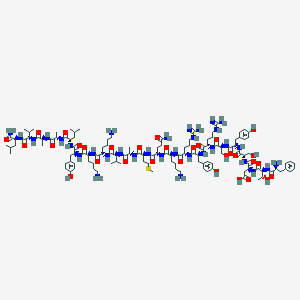

IUPAC Name |

7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuteriomethoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZCBYKSOIHPEH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649382 | |

| Record name | 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131996-12-7 | |

| Record name | 1-{4-[(~2~H_3_)Methyloxy]phenyl}-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

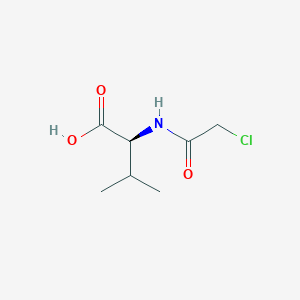

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)